5-Iodo-2,4-dimethoxypyrimidine
Overview
Description
5-Iodo-2,4-dimethoxypyrimidine is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrimidine derivatives. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, and are found widely as a core structure in a variety of compounds with significant biological activities .
Synthesis Analysis
The synthesis of 5-iodo-2,4-dimethoxypyrimidine and its derivatives can be achieved through various methods. One approach involves the reaction of 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid to introduce iodine atoms into the C-5 side chain . Another method reported for the synthesis of 2,4,5-substituted pyrimidines includes a one-pot reaction using iodochromone, aryl boronic acids, amidines, and a palladium catalyst . Additionally, a silicon-mediated synthesis has been described for the preparation of 5-substituted 2,4-dimethoxypyrimidines starting from 2,4-dimethoxy-5-/2-(trimethylsilyl)ethynyl/pyrimidine .
Molecular Structure Analysis
The molecular structure of intermediates in the synthesis of pyrimidine derivatives, such as α-(1-carbamyliminomethylene)-γ-butyrolactone, has been determined by X-ray crystal structure analysis, revealing slight deviations from planarity and the presence of hydrogen-bonded chains . The crystal structure of related pyrimidine compounds has also been studied, showing planar conformations and the ability to form hydrogen bonds .
Chemical Reactions Analysis
5-Iodo-2,4-dimethoxypyrimidine undergoes various chemical reactions, including palladium-catalyzed carbomethoxyvinylation and thienylation in water . The Heck reaction with methyl acrylate and the reaction with thiophene are examples of transformations that the compound can undergo, leading to different substituted pyrimidines . Iodination reactions of pyrimidine derivatives have also been explored, providing insights into regiospecific functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-iodo-2,4-dimethoxypyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the electronic variations on the aryl group of the boronic acid and the substitution of amidine affect the yield and biological activity of the synthesized compounds . The properties of pyrimidine derivatives, such as dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene, have been characterized by spectroscopic and electrochemical methods, indicating their potential in forming charge-transfer salts and cation-radical salts .
Safety And Hazards
5-Iodo-2,4-dimethoxypyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound. In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Relevant Papers The relevant papers on 5-Iodo-2,4-dimethoxypyrimidine include studies on its synthesis , its use as a Mycobacterium tuberculosis (Mtb) dihydrofolate reductase (DHFR) inhibitor , and its physical and chemical properties .
properties
IUPAC Name |
5-iodo-2,4-dimethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTMOGOYRYYUIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294745 | |
Record name | 5-iodo-2,4-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2,4-dimethoxypyrimidine | |
CAS RN |
52522-99-3 | |
Record name | 52522-99-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97838 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-iodo-2,4-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-2,4-dimethoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.